Viomycinsulfat
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Overview
Description
Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . Viomycin sulfate binds RNA in bacterial ribosomes and inhibits protein synthesis, making it an essential component in the drug cocktail used to fight infections of Mycobacterium tuberculosis .
Preparation Methods
Viomycin sulfate is produced by the actinomycete Streptomyces puniceus. The biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway, which includes the condensation and cyclization of amino acids such as L-2,3-diaminopropionate and L-serine . The industrial production of viomycin sulfate involves fermentation processes using Streptomyces cultures, followed by extraction and purification steps to isolate the antibiotic .
Chemical Reactions Analysis
Viomycin sulfate undergoes various chemical reactions, including coordination with metal ions such as copper (II). The Cu (II)-viomycin complex exhibits significant reactivity, particularly in the degradation of DNA and modulation of ribozyme activity . Common reagents used in these reactions include hydrogen peroxide and transition metal ions . The major products formed from these reactions are typically DNA fragments and modified ribozymes .
Scientific Research Applications
Viomycin sulfate has a wide range of scientific research applications. In chemistry, it is studied for its coordination properties with metal ions and its impact on DNA degradation . In biology, it is used to investigate ribozyme activity and RNA binding . In medicine, viomycin sulfate is a crucial component in the treatment of multidrug-resistant tuberculosis . Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .
Mechanism of Action
Viomycin sulfate exerts its effects by binding to a site on the ribosome at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis . The molecular targets involved include the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .
Comparison with Similar Compounds
Viomycin sulfate is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, viomycin sulfate is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also target bacterial ribosomes and inhibit protein synthesis . viomycin sulfate is unique in its specific binding sites and its ability to modulate ribozyme activity .
Properties
CAS No. |
24356-69-2 |
---|---|
Molecular Formula |
C25H45N13O14S |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
InChI Key |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
Isomeric SMILES |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
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